molecular formula C19H14N2 B1609697 4-(Diphenylamino)benzonitrile CAS No. 20441-00-3

4-(Diphenylamino)benzonitrile

Cat. No. B1609697
CAS RN: 20441-00-3
M. Wt: 270.3 g/mol
InChI Key: FWPDVKDTOHKZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diphenylamino)benzonitrile is a chemical compound with the molecular formula C19H14N2 and a molecular weight of 270.33 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 4-(Diphenylamino)benzonitrile involves two stages . In the first stage, diphenylamine reacts with [1,1’-bis (diphenylphosphino)ferrocene]nickel (II) chloride and isopropylmagnesium chloride lithium chloride in 2-methyltetrahydrofuran and toluene at 20°C for approximately 0.166667 hours under an inert atmosphere . In the second stage, 4-Cyanochlorobenzene is added to the mixture in 2-methyltetrahydrofuran and toluene at 100°C for 8 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 4-(Diphenylamino)benzonitrile consists of a benzonitrile group attached to a diphenylamino group . The structure can be represented by the linear formula C19H14N2 .


Chemical Reactions Analysis

The chemical reactions involving 4-(Diphenylamino)benzonitrile are complex and involve multiple stages . The reaction conditions include the use of various catalysts and solvents, and the reactions occur under specific temperature and atmospheric conditions .


Physical And Chemical Properties Analysis

4-(Diphenylamino)benzonitrile is a solid substance at room temperature . It has a molecular weight of 270.33 .

Scientific Research Applications

Electrochemical Performance in Organic Cathodes

4-(Diphenylamino)benzonitrile (TPA-CN) has been used in the development of organic polytriphenylamine derivative-based cathodes for lithium-ion batteries. The introduction of the CN group as an electron-withdrawing group into polytriphenylamine significantly improved the potential plateaus of the battery, indicating the potential for creating high-performance organic cathode materials (Su et al., 2016).

Photocatalytic Transformations

4-(Diphenylamino)benzonitrile derivatives have been used in metal-free atom transfer radical polymerization processes. These derivatives activate polymerization efficiently, offering a path towards creating polymers with controlled molecular weight and functionality (Kütahya et al., 2017).

Electrochromic Properties

The polymerization of 4-(diphenylamino)benzyl methacrylate, initiated by 4-(diphenylamino)benzonitrile derivatives, results in materials with intriguing electrochromic properties. The polymerization leads to crosslinked networks with significant color changes and high coloration efficiency, useful for electrochromic applications (Negru et al., 2014).

Photoluminescence Enhancement

A study on electrofluorescent materials incorporating 4-(Diphenylamino)benzonitrile derivatives showed that pressure stimulation can lead to photoluminescence enhancement. This insight is valuable for understanding the relationship between molecular structure and photophysical properties in materials science (Zhang et al., 2017).

Safety And Hazards

The safety information for 4-(Diphenylamino)benzonitrile includes several hazard statements: H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to wash hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

4-(N-phenylanilino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPDVKDTOHKZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431996
Record name 4-(diphenylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diphenylamino)benzonitrile

CAS RN

20441-00-3
Record name 4-(diphenylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to the general procedure A, 4-chlorobenzonitrile (76 mg, 0.55 mmol) reacted with diphenylamine (85 mg, 0.50 mmol) using 1 mol % of catalyst and sodium tert-butoxide (72 mg, 0.75 mmol) at 45° C. for 21 h to give the title compound (136 mg, 96%) as a white solid: 1H-NMR (400 MHz, CDCl3): δ 7.43 (d, 2H, J=8.8 Hz, Ar—H), 7.35 (m, 4H), 7.17 (m, 6H), 6.97 (d, 2H, J=8.8 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 151.56, 145.93, 133.16, 129.75, 126.14, 125.11, 119.69, 119.67, 102.46. GC/MS(EI): m/z 270 (M+).
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step Two
Quantity
72 mg
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The above general procedure was followed using 4-chlorobenzonitrile (138 mg, 1.00 mmol) and diphenylamine (169 mg, 1.00 mmol) with 1 mol % Pd(dba)2 and 0.8 mol % tri-t-butylphosphine in 2.0 mL of toluene. After 5.5 hours, the reaction mixture was adsorbed onto silica gel and chromatographed with 50% toluene/hexanes to give 242 mg (90%) of N-(4-cyanophenyl)diphenylamine as a white solid.
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
169 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods IV

Procedure details

The above general procedure was followed using 4-bromobenzonitrile (188 mg, 1.03 mmol) and diphenylamine (169 mg, 1.00 mmol) with 1 mol % Pd(dba)2 and 0.8 mol % tri-t-butylphosphine in 1.5 mL of toluene. After one hour, the reaction mixture was adsorbed onto silica gel and chromatographed with 50% toluene/hexanes to give 263 mg (97%) of N-(4-cyanophenyl)diphenylamine as a white solid. 1H NMR (500 MHz, C6D6) δ 6.97 (t, J=8 Hz, 4H), 6.92 (d, J=8.9 Hz, 2H), 6.86-6.83 (m, 6H), 6.56 (d, J=8.7 Hz, 2H). 13C NMR (125 MHz, C6D6) δ 151.3, 146.6, 133.2, 129.9, 126.1, 124.9, 120.5, 119.4, 104.0.
Quantity
188 mg
Type
reactant
Reaction Step One
Quantity
169 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(Diphenylamino)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Diphenylamino)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(Diphenylamino)benzonitrile
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(Diphenylamino)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(Diphenylamino)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(Diphenylamino)benzonitrile

Citations

For This Compound
31
Citations
AR Al-Najjar - repository.yu.edu.jo
The rigidity and polarity of polymer matrices have been used to probe the electron transfer processes (during the electronic excited state) in derivatives of triphenylamine (TPA) and …
Number of citations: 0 repository.yu.edu.jo
C Su, X Zhu, L Xu, N Zhou, H He, C Zhang - Electrochimica Acta, 2016 - Elsevier
In this work, the triphenylamine derivatives with the different electron donating/with-drawing groups, such as 4-(diphenylamino)benzonitrile (TPA-CN), 4-methyltriphenylamine (TPA-CH …
Number of citations: 19 www.sciencedirect.com
김건태, 이상철, 윤태호 - 한국고분자학회학술대회연구논문초록집, 2009 - cheric.org
Triphenylamine-based monomers, containing electron-withdrawing side groups such as cyano and trifluoromethyl were prepared and utilized to synthesize conjugated polymers with 4, …
Number of citations: 2 www.cheric.org
K Duraimurugan, AJ Beneto, A Siva, BU Naira - Chem. Commun, 2014 - academia.edu
Photoinduced intramolecular charge-transfer (ICT) interactions, one of the primary photochemical processes has been of great interest as the magnitude of ICT has a significant …
Number of citations: 2 www.academia.edu
XH Ma, LM Fu, Y Zhao, XC Ai, JP Zhang… - Journal of Polymer …, 2011 - Wiley Online Library
Achiral nonlinear optical (NLO) chromophores 1,3‐diazaazulene derivatives, 2‐(4′‐aminophenyl)‐6‐nitro‐1,3‐diazaazulene (APNA) and 2‐(4′‐N,N‐diphenylaminophenyl)‐6‐nitro‐1…
Number of citations: 4 onlinelibrary.wiley.com
M Fukuda, K Kodama, H Yamamoto, K Mito - Dyes and pigments, 2004 - Elsevier
Solid-state dye lasers are small, low-cost, simple, and coherent light sources. These lasers can output a laser beam at many wavelengths by changing the organic dyes or pigments. …
Number of citations: 95 www.sciencedirect.com
XJ Lv, LB Xu, L Qian, YY Yang, ZY Xu, J Li… - Chinese Journal of …, 2021 - Springer
An imidazolium-based ionic liquid (IL) modified triphenylamine derivative, namely 1-(4-((4-(diphenylamino)benzoyl) oxy)butyl)-3-methyl imidazole tetrafluoroborate (TPAC 6 IL-BF 4 ), …
Number of citations: 13 link.springer.com
YS Park, SJ Park, W Shin, B Lee, B Jung… - Molecular Crystals and …, 2011 - Taylor & Francis
π-Conjugated polymers, poly(N-(4-(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-4-(9,9-dihexyl-9H-fluoren-2-yl)-N-phenyl-benzenamine (TPAOXDPF) and poly(N-(4-butylphenyl)-…
Number of citations: 6 www.tandfonline.com
K Srinivas, G Sivakumar, CR Kumar, MA Reddy… - Synthetic metals, 2011 - Elsevier
We have synthesized and characterized donor–π–spacer–acceptor type molecules in which 1,3,4-oxadiazoles are π-spacers, triphenylamines are the donors and cyanoacetic acid are …
Number of citations: 45 www.sciencedirect.com
SQ Badriya - 2003 - search.proquest.com
This thesis is concerned with the synthesis and characterisation of polymerisable styrene-based materials of potential use in optoelectronics as either 1iquid crystals or hole-transport …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.